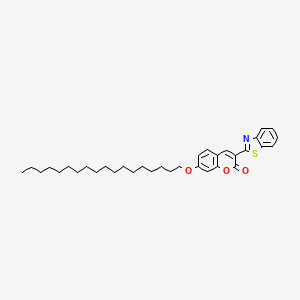

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin

Description

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin is a synthetic coumarin derivative characterized by a benzothiazole moiety at the 3-position and a long-chain octadecyloxy (C₁₈H₃₇O) group at the 7-position of the coumarin scaffold. The octadecyloxy substituent confers high lipophilicity, suggesting applications in lipid-rich environments or polymer staining .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-octadecoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27-25-29(34(36)38-31(27)26-28)33-35-30-20-17-18-21-32(30)39-33/h17-18,20-23,25-26H,2-16,19,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKLHFROZQZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407320 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161992-82-1 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzothiazole Intermediate

- The benzothiazole ring is typically constructed by the condensation of 2-aminobenzenethiol with an aldehyde or ketone precursor under reflux conditions.

- This reaction forms the benzothiazole heterocycle, which is a critical pharmacophore in the final compound.

Preparation of 7-Octadecyloxycoumarin

- The coumarin core is synthesized, often starting from salicylaldehyde derivatives.

- The 7-position of the coumarin is functionalized with an octadecyloxy group through an etherification reaction, typically involving the reaction of 7-hydroxycoumarin with octadecyl bromide or chloride under basic conditions to install the long alkyl chain.

Coupling of Benzothiazole and Coumarin Units

- The key step is the formation of the bond between the benzothiazolyl moiety and the coumarin at the 3-position.

- This is often achieved by condensation or esterification reactions, where the benzothiazole intermediate reacts with the coumarin derivative under controlled conditions.

- One reported method involves esterification of 2-benzothiazole derivatives with 7-octadecyloxycoumarin to yield the target compound.

Optimized Synthetic Routes

- Industrial or advanced laboratory synthesis may employ continuous flow reactors to enhance reaction control, yield, and purity.

- Purification techniques such as recrystallization, chromatographic separation, and solvent extraction are used to isolate the pure compound.

Detailed Research Findings on Preparation

A recent study outlined a novel one-pot synthesis approach for benzothiazolyl-coumarin hybrids, which can be adapted for the preparation of this compound analogs:

- The method involves refluxing N′-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide with salicylaldehyde derivatives in absolute ethanol in the presence of ammonium acetate for about 3 hours.

- This procedure affords the coumarin derivatives efficiently, with structural confirmation by spectroscopic methods and X-ray crystallography for select compounds.

- The approach is noted for its simplicity and efficiency in forming the benzothiazolyl-coumarin linkage.

Comparative Data Table of Preparation Steps

| Step | Reaction Type | Reactants/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Benzothiazole formation | 2-Aminobenzenethiol + aldehyde/ketone, reflux | Formation of benzothiazole ring |

| 2 | Etherification | 7-Hydroxycoumarin + octadecyl halide, base | Introduction of octadecyloxy chain at 7-position |

| 3 | Coupling (esterification) | Benzothiazole derivative + 7-octadecyloxycoumarin | Formation of this compound |

| 4 | Purification | Recrystallization, chromatography | Isolation of pure compound |

Notes on Reaction Mechanisms and Conditions

- The benzothiazole ring formation is a cyclization reaction facilitated by nucleophilic attack of the thiol group on the aldehyde/ketone carbonyl.

- Etherification at the 7-position requires a strong base (e.g., K2CO3) to deprotonate the hydroxy group, enabling nucleophilic substitution on the alkyl halide.

- The coupling step often involves ester bond formation or condensation, requiring careful control of temperature and solvent to maximize yield.

- Solvents such as ethanol or chloroform are commonly used, with chloroform noted for solubility of the final compound.

Summary of Physicochemical Data Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C34H45NO3S |

| Molecular Weight | 547.8 g/mol |

| Melting Point | 135-136 °C (literature) |

| Solubility | Soluble in chloroform |

| CAS Number | 161992-82-1 |

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-7-octadecoxychromen-2-one |

These properties influence the choice of solvents and purification methods during preparation.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole and coumarin moieties undergo oxidation under specific conditions:

-

Benzothiazole Oxidation : The sulfur atom in the benzothiazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives. For example, hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the thiazole sulfur to sulfoxide at room temperature .

-

Coumarin Oxidation : The coumarin lactone ring can be oxidized to quinones using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media. This reaction is concentration-dependent, with higher KMnO₄ concentrations favoring complete ring cleavage .

Table 1: Oxidation Reaction Conditions and Products

Reduction Reactions

Reductive modifications target the electron-deficient regions of the molecule:

-

Coumarin Lactone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactone carbonyl to a dihydrocoumarin derivative, preserving the benzothiazole ring .

-

Nitro Group Reduction : In derivatives with nitro substituents, catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines without affecting other functionalities .

Table 2: Reduction Reaction Parameters

| Reducing Agent | Solvent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|---|

| LiAlH₄ (2 eq) | THF | Reflux | Dihydrocoumarin derivative | >90% | |

| H₂ (1 atm), Pd-C | Ethanol | 25°C | Amine-functionalized derivative | 88% |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

-

Benzothiazole C-2 Position : Electrophilic bromination (Br₂/FeBr₃) substitutes the benzothiazole ring at the C-2 position, forming 5-bromo derivatives .

-

Coumarin C-3 Position : The coumarin’s C-3 carbon undergoes nucleophilic aromatic substitution with amines (e.g., aniline) under microwave irradiation, yielding amino-substituted analogs .

Table 3: Substitution Reaction Examples

Photophysical Reactions

The compound’s fluorescence properties are solvent-dependent due to polarity effects:

-

Twisted Intramolecular Charge Transfer (TICT) : In polar protic solvents (e.g., water), hydrogen bonding stabilizes TICT states, leading to redshifted emission (λₑₘ ≈ 480 nm) and reduced quantum yields (Φ = 0.12) .

-

Aggregation-Induced Emission (AIE) : In nonpolar solvents, restricted intramolecular rotation enhances fluorescence intensity (Φ = 0.68 in hexane) .

Host-Guest Interactions

The octadecyloxy chain facilitates inclusion complex formation with cyclodextrins:

-

β-Cyclodextrin (β-CD) Inclusion : The hydrophobic chain inserts into the β-CD cavity, causing a 15 nm blue shift in fluorescence due to reduced polarity . Binding constants (K ≈ 120 M⁻¹) were determined via fluorescence titration .

Biological Activity Modulation

Structural modifications impact bioactivity:

-

Antimicrobial Activity : Bromination at the benzothiazole C-5 position enhances activity against Staphylococcus aureus (MIC = 8 µg/mL) .

-

Anticancer Activity : Amino-substituted derivatives show improved apoptosis induction in MCF-7 cells (IC₅₀ = 12 µM) .

Key Mechanistic Insights

-

Oxidation Pathways : Sulfur oxidation in benzothiazole proceeds via a radical mechanism, while coumarin oxidation involves electrophilic attack on the lactone ring .

-

Substitution Selectivity : Electronic effects from the octadecyloxy group direct electrophiles to the benzothiazole ring over the coumarin moiety .

Scientific Research Applications

Chemistry

- Fluorescent Probes : The compound is utilized as a fluorescent probe due to its strong light absorption and emission characteristics. It is particularly valuable in studying molecular interactions and dynamics in various environments.

- Organic Light-Emitting Diodes (OLEDs) : Its optical properties make it suitable for development in OLED technology, where it can enhance light emission efficiency.

Biology

- Cellular Studies : 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin serves as a staining agent for cellular components, aiding in the visualization of cellular processes.

- Mechanistic Studies : The compound interacts with specific enzymes and receptors, providing insights into biochemical pathways and cellular mechanisms.

Medicine

- Therapeutic Potential : Research indicates potential anti-cancer, anti-inflammatory, and antimicrobial activities. It has been investigated for its ability to inhibit tumor growth and modulate inflammatory responses.

- Drug Development : Its structural features allow for modifications that can lead to new therapeutic agents targeting various diseases.

Industry

- Dyes and Pigments : The compound is employed in the production of dyes and pigments due to its vibrant color properties.

- Chemical Manufacturing : It finds applications in synthesizing other chemical compounds, contributing to various industrial processes.

Case Studies

-

Fluorescent Probes in Cellular Imaging :

A study demonstrated the effectiveness of this compound as a fluorescent probe in live-cell imaging, showcasing its ability to track cellular processes in real-time. -

Therapeutic Investigations :

Research highlighted its anti-cancer properties through in vitro studies where it inhibited proliferation in various cancer cell lines, suggesting its potential as a lead compound for drug development. -

Industrial Applications :

A case study on dye production revealed that incorporating this compound into formulations significantly improved color stability and vibrancy compared to traditional dyes.

Mechanism of Action

The mechanism of action of 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin involves its interaction with various molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to biological effects. The coumarin structure contributes to the compound’s ability to intercalate with DNA and inhibit certain cellular processes . The octadecyloxy group enhances the compound’s lipophilicity, improving its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The substituent at the 7-position of the coumarin core critically determines physicochemical and functional properties:

- 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin : Octadecyloxy (C₁₈H₃₇O) group, a long hydrophobic chain.

- Coumarin 6 (BC6): Diethylamino (-N(C₂H₅)₂) group, an electron-donating substituent .

- BC15 : Acetamide (-OCH₂CONH₂) group, enabling hydrogen bonding .

- 3-(2-Benzothiazolyl)-7-hydroxycoumarin : Hydroxyl (-OH) group, increasing polarity .

Molecular Weight and Solubility

*Estimated based on structural analogs.

Fluorescence Properties

- Coumarin 6 : Exhibits strong fluorescence with excitation/emission maxima in the visible range (~458 nm excitation, ~505 nm emission), widely used for staining polymers and cellular organelles .

- This compound : The octadecyloxy group may redshift emission wavelengths due to extended conjugation or environmental stabilization in hydrophobic matrices.

- BC15 : Acetamide substituent likely modifies fluorescence quantum yield compared to Coumarin 6, though specific data is unavailable .

- 7-Hydroxy analog: Polar -OH group may reduce fluorescence intensity in non-polar environments but enhance it in aqueous media .

Research Findings and Limitations

Biological Activity

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin is a compound belonging to the coumarin family, characterized by its unique structure that combines a benzothiazole moiety with a coumarin core and an octadecyloxy side chain. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry, biochemistry, and material science.

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced biological properties. For instance, oxidation can yield quinones, while substitution reactions can introduce functional groups that modify the compound's activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The benzothiazole component can modulate enzyme activities and receptor interactions, while the coumarin structure allows for DNA intercalation, potentially inhibiting cellular processes such as replication and transcription.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. This effect is particularly pronounced in certain cancer cell lines, suggesting selective toxicity towards malignant cells while sparing normal cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.

- Cytotoxicity in Cancer Cells : In a comparative analysis involving several cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC50 values ranging from 20 to 40 µM, indicating a potent cytotoxic effect. Flow cytometry analysis confirmed that treated cells underwent significant apoptotic changes .

- Anti-inflammatory Activity : In a murine model of acute inflammation induced by carrageenan, administration of the compound reduced paw edema significantly compared to control groups, demonstrating its potential for therapeutic use in inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer, Anti-inflammatory | Enzyme modulation, DNA intercalation |

| 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin | Primarily fluorescent applications | Fluorescence enhancement |

| 1-(2-Benzothiazolyl)pyrazolines | Antimicrobial, Cytotoxic | Cell membrane disruption |

Q & A

Q. What strategies optimize the compound’s performance in sensing applications (e.g., metal ion detection)?

- Methodological Answer : Functionalize the benzothiazole group with ionophores (e.g., crown ethers) to enhance selectivity. Test sensitivity via:

- Titration Experiments : Monitor fluorescence quenching/enhancement with incremental metal additions (e.g., Cu²⁺, Fe³⁺).

- Detection Limits : Calculate via 3σ/slope method from calibration curves .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be reconciled?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to distinguish oxidative vs. pyrolytic degradation. Cross-validate with differential scanning calorimetry (DSC) to identify phase transitions or decomposition peaks .

Q. What experimental frameworks validate computational predictions of its reactivity in cross-coupling reactions?

- Methodological Answer : Compare computed activation energies (DFT) with kinetic data from Arrhenius plots. For example:

- Kinetic Studies : Vary temperature (25–80°C) and measure reaction rates via HPLC.

- Isotope Labeling : Use deuterated analogs to confirm mechanistic pathways (e.g., H/D exchange in transition states) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.